4-chloro-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
4-chloro-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is a chemical compound with the following properties
Physical Properties: It appears as white to pale yellow crystalline powder with a density of 1.474 g/cm³, a boiling point of 362°C at 760 mmHg, and a refractive index of 1.714.
Preparation Methods
Industrial Production: Industrial-scale production methods are proprietary, but it likely involves optimization of the synthetic route for efficiency and yield.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Biology: It may serve as a probe to investigate biological pathways or as a building block for bioactive molecules.
Medicine: Its role as a dasatinib intermediate highlights its importance in cancer therapy.
Industry: Used in pharmaceutical manufacturing.
Mechanism of Action
Molecular Targets: Dasatinib, the final product derived from this compound, inhibits multiple tyrosine kinases, including BCR-ABL, Src family kinases, and c-Kit.
Pathways Involved: By blocking these kinases, dasatinib disrupts cell signaling pathways, leading to antiproliferative effects and apoptosis in cancer cells.
Comparison with Similar Compounds
Uniqueness: While I don’t have direct information on similar compounds, researchers would compare its structure, reactivity, and biological activity against related molecules.
Properties
Molecular Formula |
C20H17ClN4O2S |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
4-chloro-N-[5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H17ClN4O2S/c1-12-4-2-3-5-16(12)25-11-14(10-17(25)26)19-23-24-20(28-19)22-18(27)13-6-8-15(21)9-7-13/h2-9,14H,10-11H2,1H3,(H,22,24,27) |
InChI Key |
STRILOYWYCTVSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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